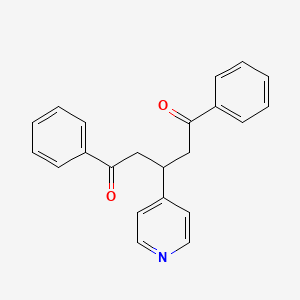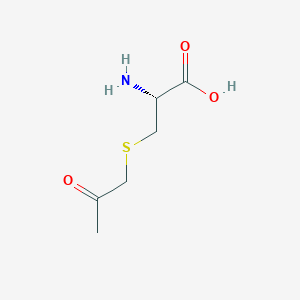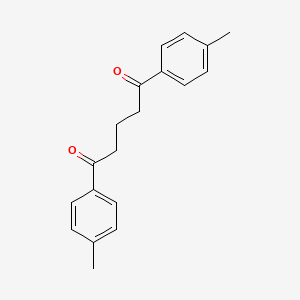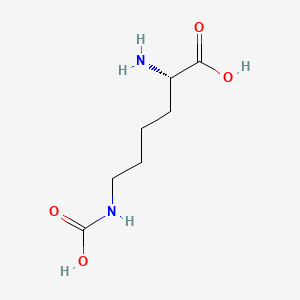![molecular formula C30H43N3O6S B10760038 N-{(2R)-2-Hydroxy-2-[(8S,11S)-8-isopropyl-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-YL]ethyl}-N-isopentylbenzenesulfonamide](/img/structure/B10760038.png)
N-{(2R)-2-Hydroxy-2-[(8S,11S)-8-isopropyl-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-YL]ethyl}-N-isopentylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[112These compounds are cyclic amides of amino carboxylic acids, characterized by a 1-azacycloalkan-2-one structure or analogues with unsaturation or heteroatoms replacing one or more carbon atoms of the ring .
Preparation Methods
The synthesis of N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide involves multiple steps, including the formation of the macrolactam ring and subsequent functionalization. The synthetic route typically involves:
Formation of the macrolactam ring: This step involves cyclization of amino carboxylic acids under specific conditions to form the macrolactam structure.
Functionalization: Introduction of the hydroxy, isopropyl, and benzenesulfonamide groups through various organic reactions such as alkylation, sulfonation, and hydroxylation.
Chemical Reactions Analysis
N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the macrolactam ring can be reduced to form alcohols.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide has several scientific research applications:
Chemistry: Used as a model compound for studying macrolactam synthesis and reactivity.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Industry: Potential applications in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide involves its interaction with molecular targets such as the HIV-1 Gag-Pol polyprotein. This interaction inhibits the function of the polyprotein, thereby preventing viral replication. The compound likely binds to specific sites on the polyprotein, disrupting its normal function and leading to the inhibition of viral processes .
Comparison with Similar Compounds
N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide can be compared with other macrolactams and benzenesulfonamide derivatives. Similar compounds include:
Macrolactams: Compounds with similar cyclic amide structures, such as erythromycin and tacrolimus.
Benzenesulfonamides: Compounds like sulfanilamide and furosemide, which contain the benzenesulfonamide group.
The uniqueness of N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide lies in its specific structure and the combination of functional groups that confer its inhibitory properties .
Properties
Molecular Formula |
C30H43N3O6S |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
N-[(2R)-2-[(8S,11S)-6,9-dioxo-8-propan-2-yl-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-yl]-2-hydroxyethyl]-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C30H43N3O6S/c1-21(2)16-17-33(40(37,38)25-9-6-5-7-10-25)20-27(34)26-19-23-12-14-24(15-13-23)39-18-8-11-28(35)32-29(22(3)4)30(36)31-26/h5-7,9-10,12-15,21-22,26-27,29,34H,8,11,16-20H2,1-4H3,(H,31,36)(H,32,35)/t26-,27+,29-/m0/s1 |
InChI Key |
WRUVOSYKHXGAQN-GKRYNVPLSA-N |
Isomeric SMILES |
CC(C)CCN(C[C@H]([C@@H]1CC2=CC=C(C=C2)OCCCC(=O)N[C@H](C(=O)N1)C(C)C)O)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CCN(CC(C1CC2=CC=C(C=C2)OCCCC(=O)NC(C(=O)N1)C(C)C)O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


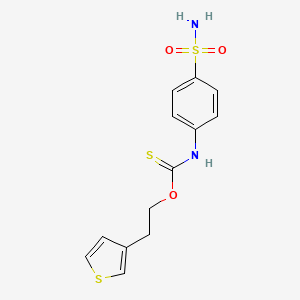

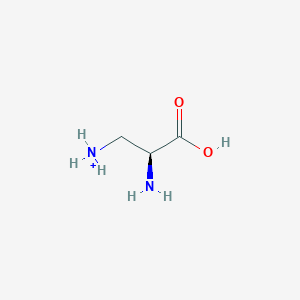
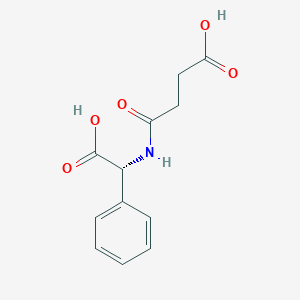
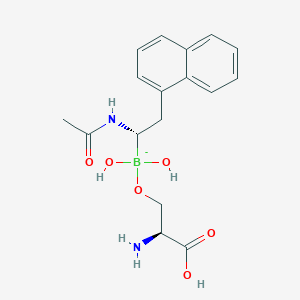
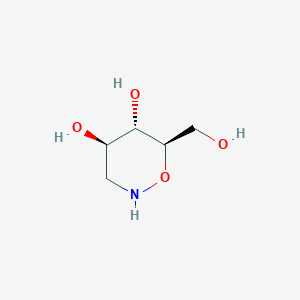
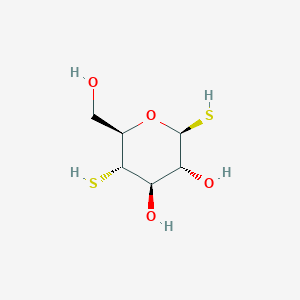
![n-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide](/img/structure/B10759989.png)
![N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)
